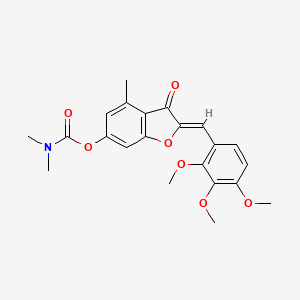
(Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains functional groups such as carbamate, ketone, and benzofuran, which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction . The presence of various modes of functional groups was analyzed by Fourier-Transform Infra-Red (FT-IR) spectra .Scientific Research Applications
Synthesis Techniques
A study by Gabriele et al. (2006) discusses the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are chemically related to the compound . This synthesis involves tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showing significant stereoselectivity with Z isomers formed preferentially (Gabriele et al., 2006).
Agricultural Applications
Campos et al. (2015) explore the use of carbendazim (methyl-2-benzimidazole carbamate) in agriculture. While not the exact compound , it shares structural similarities. This study focuses on the sustained release of carbendazim using solid lipid nanoparticles and polymeric nanocapsules, highlighting their potential in agricultural applications to control fungal diseases (Campos et al., 2015).
Chemical Stability and Reactivity
Li et al. (2010) investigated the stability of metal−N-heterocyclic carbene (NHC) ligand bonds in certain complexes under oxidative conditions. This research, while not directly mentioning the specific compound, provides insights into the behavior of structurally related compounds in oxidative environments (Li et al., 2010).
Photocatalytic Applications
Mahalakshmi et al. (2007) discuss the photocatalytic degradation of carbofuran, a compound related to the one , using semiconductor oxides. This highlights potential applications in environmental remediation and the study of photocatalytic processes (Mahalakshmi et al., 2007).
Electrochemical Properties
Gibson et al. (2016) explore the electrochemical oxidation characteristics of albendazole, a compound structurally similar to the one . This research provides insights into the electrochemical behavior of such compounds, which may be relevant for various scientific applications (Gibson et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It has been synthesized and characterized in the context of zinc(ii) and mercury(ii) complexes . These complexes have been studied for their potential applications in various fields, suggesting that the compound may interact with metal ions as part of its mechanism of action.
Mode of Action
It is known to form complexes with zinc(II) and mercury(II), indicating that it may interact with these metal ions
Biochemical Pathways
Given its interaction with zinc(II) and mercury(II), it is possible that it may influence pathways involving these metal ions
Result of Action
It is known to form complexes with zinc(II) and mercury(II), suggesting potential applications in areas where these metal ions play a role
properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-12-9-14(29-22(25)23(2)3)11-16-18(12)19(24)17(30-16)10-13-7-8-15(26-4)21(28-6)20(13)27-5/h7-11H,1-6H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDDNSNPCZVLHI-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2974437.png)

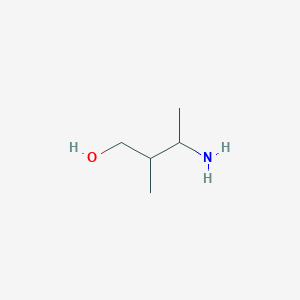
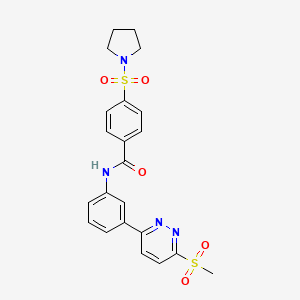
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2974444.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2974446.png)
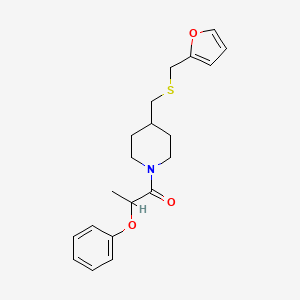
![N-{[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2974451.png)
![5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2974453.png)
![N-(4-chloro-2-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974454.png)
![5-[(4-chlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2974455.png)
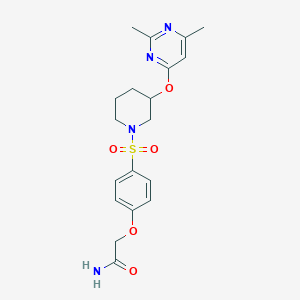
![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2974457.png)